Cas no 2098018-84-7 (N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)

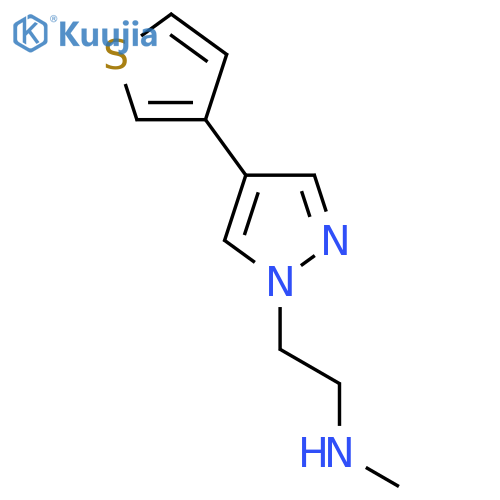

2098018-84-7 structure

商品名:N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

CAS番号:2098018-84-7

MF:C10H13N3S

メガワット:207.295320272446

CID:5048393

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 化学的及び物理的性質

名前と識別子

-

- N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

- N-methyl-2-(4-thiophen-3-ylpyrazol-1-yl)ethanamine

- N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

-

- インチ: 1S/C10H13N3S/c1-11-3-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8,11H,3-4H2,1H3

- InChIKey: HWGOARVRFXCGSH-UHFFFAOYSA-N

- ほほえんだ: S1C=CC(=C1)C1C=NN(C=1)CCNC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 177

- トポロジー分子極性表面積: 58.1

- 疎水性パラメータ計算基準値(XlogP): 1

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N303571-100mg |

n-methyl-2-(4-(thiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 100mg |

$ 115.00 | 2022-06-03 | ||

| TRC | N303571-500mg |

n-methyl-2-(4-(thiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 500mg |

$ 435.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5799-0.5g |

N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 95%+ | 0.5g |

$442.0 | 2023-09-06 | |

| Life Chemicals | F2198-5799-10g |

N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 95%+ | 10g |

$1957.0 | 2023-09-06 | |

| Life Chemicals | F2198-5799-0.25g |

N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 95%+ | 0.25g |

$419.0 | 2023-09-06 | |

| Life Chemicals | F2198-5799-1g |

N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 95%+ | 1g |

$466.0 | 2023-09-06 | |

| Life Chemicals | F2198-5799-2.5g |

N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 95%+ | 2.5g |

$932.0 | 2023-09-06 | |

| TRC | N303571-1g |

n-methyl-2-(4-(thiophen-3-yl)-1h-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 1g |

$ 660.00 | 2022-06-03 | ||

| Life Chemicals | F2198-5799-5g |

N-methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine |

2098018-84-7 | 95%+ | 5g |

$1398.0 | 2023-09-06 |

N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 関連文献

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

2098018-84-7 (N-Methyl-2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-amine) 関連製品

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量